molecular formula C19H19NO5 B2728651 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide CAS No. 307507-41-1

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

Cat. No.: B2728651
CAS No.: 307507-41-1
M. Wt: 341.363
InChI Key: OZGFRZBKUHHUBO-WEVVVXLNSA-N
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Description

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and 4-ethoxy-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group of 4-ethoxy-3-methoxybenzaldehyde is reacted with benzo[d][1,3]dioxole under basic conditions to form an intermediate.

    Acrylamide Formation: The intermediate is then subjected to a condensation reaction with acryloyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acrylamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)acrylamide
  • (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxyphenyl)acrylamide

Uniqueness

Compared to similar compounds, (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, known for its diverse biological activities, and an acrylamide functional group that can influence its interaction with biological targets. The presence of ethoxy and methoxy groups enhances its lipophilicity and may affect bioavailability.

Chemical Formula:

C18H21N1O4C_{18}H_{21}N_{1}O_{4}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, potentially impacting pathways related to inflammation and cancer.
  • Receptor Binding: It can bind to receptors on cell surfaces, altering cellular signaling pathways that regulate growth and apoptosis.
  • Antioxidant Activity: Compounds with similar structures have demonstrated antioxidant properties, which may help in mitigating oxidative stress.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays:

  • Cell Viability Assays: The compound was tested against several cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Mechanistic Studies: Further investigations revealed that the compound induces apoptosis in cancer cells, as evidenced by increased levels of caspase activity.

Antimicrobial Properties

The antimicrobial activity was assessed against common pathogens:

  • In vitro Testing: Disk diffusion methods showed that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Study 1: Anticancer Efficacy

A study conducted on human hepatocellular carcinoma cells (HepG2) demonstrated that the compound significantly inhibits cell proliferation with an IC50 value of 8 µM. This suggests a promising role in cancer therapy.

Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The study employed a series of dilutions to determine minimum inhibitory concentrations (MIC), finding values below 100 µg/mL for several strains.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-23-15-7-4-13(10-17(15)22-2)5-9-19(21)20-14-6-8-16-18(11-14)25-12-24-16/h4-11H,3,12H2,1-2H3,(H,20,21)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGFRZBKUHHUBO-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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